![molecular formula C12H19Cl3Si2 B14396886 Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane CAS No. 89588-50-1](/img/structure/B14396886.png)
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two chlorine atoms, a propyl group, an ethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane typically involves the reaction of dichloro(phenyl)silane with appropriate alkylating agents. One common method is the reaction of dichloro(phenyl)silane with 3-chloropropyltriethoxysilane under controlled conditions to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Hydrolysis: The silicon-chlorine bonds can be hydrolyzed in the presence of water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific functional groups present and the conditions under which the reactions occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but lacks the propyl and ethyl groups.
Chloro(dimethyl)phenylsilane: Contains two methyl groups instead of one methyl and one ethyl group.
Trichlorophenylsilane: Contains three chlorine atoms and lacks the alkyl groups.
Uniqueness
The presence of both alkyl and phenyl groups, along with multiple chlorine atoms, allows for a wide range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
89588-50-1 |
|---|---|
Molekularformel |
C12H19Cl3Si2 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
dichloro-[3-(chloro-ethyl-methylsilyl)propyl]-phenylsilane |
InChI |
InChI=1S/C12H19Cl3Si2/c1-3-16(2,13)10-7-11-17(14,15)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 |
InChI-Schlüssel |
CPEQYWUWJZMJOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CCC[Si](C1=CC=CC=C1)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


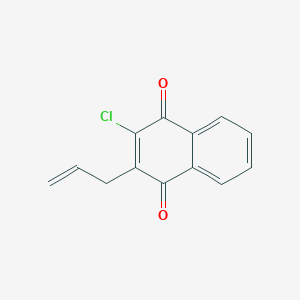
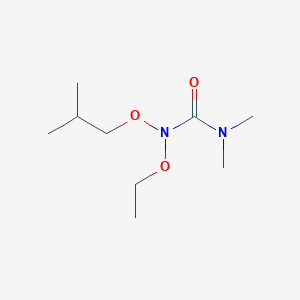


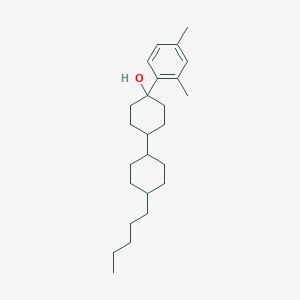
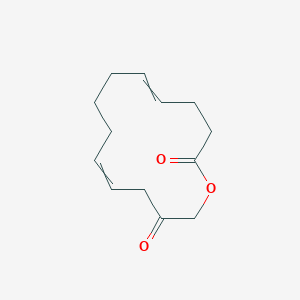
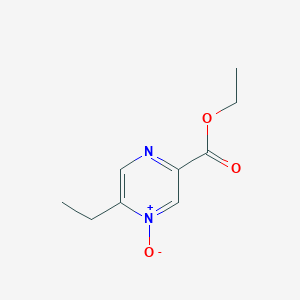

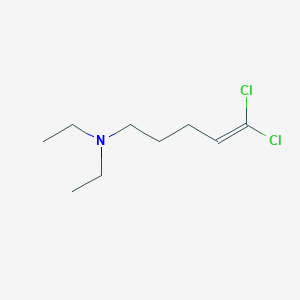

![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)


